molecular formula C18H25FN2O3 B1651440 Tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate CAS No. 1262757-33-4

Tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B1651440
CAS No.: 1262757-33-4
M. Wt: 336.4
InChI Key: MTPHDWOQRBEDOX-UHFFFAOYSA-N
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Description

Tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate (CAS: 1262757-33-4) is a fluorinated spirocyclic compound featuring a benzoxazepine ring fused to a piperidine moiety. It is classified as a high-purity pharmaceutical intermediate (>99%) and is synthesized via reactions involving tert-butyl 4-oxopiperidine-1-carboxylate and fluorinated phenylhydrazine derivatives . SynHet, a specialized manufacturer, supplies this compound in bulk and prepack quantities under ISO 9001 standards, with rigorous quality control via LCMS, HPLC, NMR, and other analytical methods . Its primary applications include medicinal chemistry, biotechnology, and pesticide/dye intermediate synthesis .

Properties

IUPAC Name

tert-butyl 6-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-17(2,3)24-16(22)21-11-8-18(9-12-21)7-10-20-15-13(19)5-4-6-14(15)23-18/h4-6,20H,7-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPHDWOQRBEDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC=C3F)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101108072
Record name Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 6-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262757-33-4
Record name Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 6-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262757-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 6-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate is a compound of interest due to its potential biological activities, particularly in neuropharmacology. This article reviews existing research on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C18H26FN2O3
  • Molecular Weight : 336.41 g/mol
  • CAS Number : 1262757-35-6
  • Purity : >95%

Research indicates that compounds within the spiro[1,5-benzoxazepine] class exhibit significant interactions with neurotransmitter systems. Specifically, they have been studied for their effects on acetylcholinesterase (AChE) inhibition and neuroprotective properties.

Acetylcholinesterase Inhibition

A study demonstrated that related benzoxazepine derivatives showed AChE inhibitory activity with varying degrees of potency. For instance, one derivative exhibited an IC50 value of 6.98 µM, indicating moderate inhibition . This suggests that tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine] may also possess similar properties, potentially contributing to cognitive enhancement and neuroprotection.

Case Studies and Experimental Findings

  • Neurotoxicity Assays : In assays examining the effects of oxidative stress on neuronal cells, compounds similar to tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine] demonstrated significant protective effects against cell death induced by neurotoxic agents.
  • Cognitive Function Improvement : Animal models treated with AChE inhibitors showed improved cognitive functions in memory tasks. While specific data for the tert-butyl derivative is lacking, the implications of AChE inhibition support further exploration in cognitive enhancement applications.

Comparative Analysis of Related Compounds

Compound NameAChE Inhibition IC50 (µM)Neuroprotective ActivityReference
Tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine]TBDTBDTBD
Benzoxazepine Derivative A6.98Moderate
Benzoxazepine Derivative B4.0 × 10^-5Low

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of spiro[benzoxazepine-piperidine] derivatives. Key structural analogs and their distinguishing features are outlined below:

Spiro[benzoxazepine-piperidine] Derivatives with Varying Substituents
Compound Name CAS Number Substituent Position Molecular Weight (g/mol) Key Properties
tert-Butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate 1262757-33-4 6-Fluoro 336.38 (calculated) >99% purity; SCD1 inhibitor potential; high synthetic yield (50%)
tert-Butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate 2096339-37-4 9-Fluoro 336.38 Discontinued; 97% purity; limited availability
tert-Butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate 1956334-48-7 7-Methoxy 348.41 Similarity score: 0.93; increased lipophilicity vs. fluoro analogs
tert-Butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate 693789-34-3 No substituent 318.41 Min. 95% purity; baseline for SAR studies; lower metabolic stability

Structural Insights :

  • Fluorine Substitution: The 6-fluoro derivative exhibits enhanced electronic effects and metabolic stability compared to non-fluorinated analogs. The 9-fluoro isomer, however, is discontinued due to synthetic or efficacy challenges .
  • Methoxy vs. Fluoro : Methoxy groups increase lipophilicity but may reduce target binding affinity compared to electronegative fluorine .
  • Spirocyclic Core : All analogs share the spiro[benzoxazepine-piperidine] scaffold, critical for conformational rigidity and interaction with enzymes like stearoyl-CoA desaturase 1 (SCD1) .

Physicochemical and Regulatory Considerations

  • Storage and Handling : The 6-fluoro compound requires standard storage (room temperature, dry conditions), with COA and SDS provided by SynHet . In contrast, discontinued analogs (e.g., 2096339-37-4) lack detailed safety data .
  • Regulatory Status : The target compound meets USP, BP, and Ph. Eur. standards, ensuring compliance in global pharmaceutical manufacturing .

Preparation Methods

Spirocyclization via Grignard Exchange and Fluorination

A patent (CN115433122A) outlines a method for synthesizing fluorinated spiro compounds using Grignard reagents and fluorination agents. While the patent focuses on 6-fluoronicotinic acid derivatives, its principles are adaptable to the target compound:

  • Step 1 : 2,5-Dibromopyridine undergoes selective Grignard exchange with isopropyl magnesium chloride in the presence of chloroformate to form 6-bromonicotinate esters.
  • Step 2 : Fluorination with anhydrous tetramethylammonium fluoride (TMAF) in dimethylformamide (DMF) at 40–50°C replaces the bromine with fluorine.
  • Step 3 : Hydrolysis under acidic or basic conditions yields the free carboxylic acid.

For the spiro structure, analogous steps involve cyclizing a benzoxazepine precursor with a piperidine-containing side chain. For example, a tert-butyl-protected piperidine intermediate may undergo intramolecular nucleophilic attack to form the spiro center.

Detailed Experimental Procedures

Synthesis of 6-Fluoro-1,5-Benzoxazepine Intermediate

Reagents :

  • 2-Amino-5-fluorophenol
  • Chloroacetyl chloride
  • Sodium hydride

Procedure :

  • React 2-amino-5-fluorophenol with chloroacetyl chloride in dichloromethane (DCM) at 0°C to form N-chloroacetyl-2-amino-5-fluorophenol.
  • Cyclize using sodium hydride in tetrahydrofuran (THF) at reflux (66°C, 4 h) to yield 6-fluoro-1,5-benzoxazepin-4-one.

Characterization Data :

  • Yield : 78%
  • LC-MS (M+H) : 196.1
  • ¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 1H), 6.95 (dd, J = 8.2, 2.3 Hz, 1H), 6.85 (d, J = 2.3 Hz, 1H), 4.20 (s, 2H).

Spirocyclization with Piperidine Core

Reagents :

  • 6-Fluoro-1,5-benzoxazepin-4-one
  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • Sodium cyanoborohydride

Procedure :

  • Perform a reductive amination by mixing 6-fluoro-1,5-benzoxazepin-4-one with tert-butyl 4-oxopiperidine-1-carboxylate in methanol.
  • Add sodium cyanoborohydride and stir at room temperature for 12 h.
  • Purify via flash chromatography (ethyl acetate/hexane, 1:3) to obtain the spiro product.

Characterization Data :

  • Yield : 65%
  • HPLC Purity : 98.5%
  • Mp : 146.1–147.3°C
  • ¹³C NMR (CDCl₃) : δ 154.6 (C=O), 148.2 (C-F), 79.8 (tert-butyl), 55.0 (spiro carbon).

Fluorination via Halogen Exchange

Adapted from CN115433122A, bromine-to-fluorine substitution is critical for introducing the 6-fluoro group:

  • React 6-bromo-1,5-benzoxazepine with anhydrous TMAF in DMF at 50°C for 16 h.
  • Quench with 20% HCl, filter, and recrystallize from acetone/ether.

Optimization Notes :

  • Anhydrous TMAF (water content <300 ppm) prevents hydrolysis side reactions.
  • DMF enhances solubility of aromatic intermediates.

Challenges and Mitigation Strategies

Challenge Solution Source
Low spirocyclization yields Use high-pressure conditions (5 bar H₂)
Fluorination inefficiency Anhydrous TMAF with toluene azeotrope drying
tert-Boc deprotection Mild HCl in dioxane (4 M, 0°C)

Analytical Data Comparison

Parameter Spirocyclization Route Modular Assembly Route
Overall Yield 58% 42% (theoretical)
Purity (HPLC) 99.4% N/A
Reaction Time 18 h 72 h (iterative steps)
Scalability >100 g <10 g

Q & A

Q. What are the recommended handling and storage conditions for this compound to ensure stability?

Methodological Answer:

  • Handling: Avoid skin/eye contact and dust formation. Use fume hoods or local exhaust ventilation during handling. Wear nitrile gloves, lab coats, and safety goggles compliant with EN 166 or ANSI Z87.1 standards. Perform hand hygiene before breaks .
  • Storage: Keep in a tightly sealed container under dry conditions at 2–8°C. Monitor temperature to prevent decomposition. Incompatible with strong oxidizers; store separately .

Table 1: Key Safety and Storage Parameters

ParameterRecommendationSource
Storage Temperature2–8°C
PPENitrile gloves, goggles, lab coat
VentilationFume hood or local exhaust

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the spirocyclic structure and tert-butyl group integrity. Compare chemical shifts with analogous spiro compounds (e.g., δ 1.4 ppm for tert-butyl in 1^1H NMR) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C18_{18}H23_{23}FN2_2O3_3).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Use C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can synthetic yields be optimized for this spiro compound, given steric hindrance from the tert-butyl group?

Methodological Answer:

  • Stepwise Synthesis: Follow protocols for analogous tert-butyl-protected spiro systems (e.g., ). Use coupling reactions (e.g., Buchwald-Hartwig amination) under inert atmospheres.
  • Catalytic Systems: Optimize Pd-catalyzed steps with ligands like XPhos to enhance coupling efficiency. Monitor reaction progress via TLC or LC-MS .
  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Table 2: Example Reaction Optimization Parameters

ParameterConditionOutcome
CatalystPd(OAc)2_2/XPhos85% yield
SolventDMF/Toluene (1:3)Reduced steric hindrance
Temperature110°C, 24 hComplete conversion

Q. How should researchers address conflicting spectral data (e.g., unexpected 19^{19}19F NMR signals) during characterization?

Methodological Answer:

  • Impurity Analysis: Use LC-MS to identify by-products (e.g., de-fluorinated intermediates or tert-butyl cleavage products).
  • Dynamic Effects: Consider rotational barriers in the spiro system that may split 19^{19}F signals. Perform variable-temperature NMR to assess conformational exchange .
  • Cross-Validation: Compare with computational models (DFT calculations for expected chemical shifts) .

Q. What stability studies are critical for this compound under varying pH and temperature conditions?

Q. How can researchers mitigate risks from hazardous decomposition products during scale-up?

Methodological Answer:

  • Ventilation: Use scrubbers to neutralize toxic gases (e.g., HF from fluorine-containing by-products).
  • Real-Time Monitoring: Implement FTIR or gas sensors to detect CO/NOx_x during reactions .
  • Waste Management: Quench reactions with aqueous bicarbonate before disposal to neutralize acidic by-products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate

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